Chloropentafluoroacetone monohydrate
Description
Chloropentafluoroacetone monohydrate (CAS 6984-99-2) is a halogenated organic compound with the molecular formula C₃ClF₅O·H₂O and an anhydrous molecular weight of 182.47 g/mol . Key properties include:
- Solubility: Requires polar aprotic solvents like DMSO for preparation of stock solutions. Heating (37°C) and sonication are recommended to enhance dissolution .
- Storage: Stable at -80°C for 6 months or -20°C for 1 month; repeated freeze-thaw cycles degrade its integrity .
- Purity: Commercial batches exceed 98% purity, with stringent quality control via COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .
Its primary use lies in biochemical and synthetic research, particularly in studying halogenated ketone reactivity or as a precursor in organofluorine chemistry.
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one;methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3ClF5O.5CH4/c2*4-2(5,6)1(10)3(7,8)9;;;;;/h;;5*1H4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLAMJAJQFBNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.C.C.C.C(=O)(C(F)(F)F)C(F)(F)Cl.C(=O)(C(F)(F)F)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2F10O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990101 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropan-2-one--methane (2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6984-99-2 | |
| Record name | 2-Propanone, chloropentafluoro-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006984992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropan-2-one--methane (2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Hexafluoroacetone
One common synthetic route involves the direct chlorination of hexafluoroacetone under controlled conditions. This reaction introduces a chlorine atom into the perfluorinated ketone structure, yielding chloropentafluoroacetone. The reaction conditions such as temperature, chlorine gas flow rate, and solvent choice are critical to control the selectivity and yield.
- Reaction: Hexafluoroacetone + Cl2 → Chloropentafluoroacetone
- Conditions: Controlled temperature, typically low to moderate to avoid over-chlorination or decomposition
- Outcome: Formation of chloropentafluoroacetone which can then be hydrated to obtain the monohydrate form.
Hydration to Monohydrate Form
The chloropentafluoroacetone formed is then converted to its monohydrate by controlled addition of water. This step is usually conducted at ambient temperature to avoid decomposition.
Oxidative Methods Using Potassium Permanganate
An alternative method involves the oxidation of chloropentafluoroacetone or related intermediates using potassium permanganate in aqueous media. This method can facilitate the formation of the hydrate form directly or through intermediate steps.
- Reagents: Potassium permanganate, water
- Conditions: Controlled temperature and pH to prevent over-oxidation
- Application: Synthesis of this compound with high purity.
Process Flow and Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Chlorination | Hexafluoroacetone + Cl2 gas | 0-30 | Variable | Controlled chlorine flow, avoid excess |
| Hydration | Water addition to chloropentafluoroacetone | 25-30 | 15-180 min | Stirring to ensure complete hydration |
| Oxidation (optional) | Potassium permanganate in aqueous solution | Ambient | Variable | Careful pH control to prevent side reactions |
Purification and Isolation Techniques
Following synthesis, the compound is purified by crystallization or filtration methods:
- Cooling the reaction mixture to precipitate the monohydrate solid
- Filtration and washing with appropriate solvents such as methyl cyclohexane or ethyl acetate
- Drying under controlled conditions to obtain pure this compound with melting point range around 135-145°C.
Research Findings and Analytical Data
- Yield: Typical isolated yields of this compound range from moderate to good (e.g., 35 g from 25 g precursor scale reported in patent literature).
- Physical Properties: Melting point 135-145°C; molecular weight approximately 182.47 g/mol.
- Stability: The monohydrate form is more stable than the anhydrous ketone, facilitating handling and storage.
- Spectroscopic Analysis: Confirmed by infrared and NMR spectroscopy, showing characteristic ketone and hydrate signals.
- Applications: The monohydrate is used as a reagent in fluorinated compound synthesis, analytical derivatization, and materials science research.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination of Hexafluoroacetone | Hexafluoroacetone | Chlorine gas | 0-30°C, controlled Cl2 flow | Direct, relatively simple | Requires careful control of Cl2 |
| Hydration | Chloropentafluoroacetone | Water | 25-30°C, stirring | Stabilizes compound as monohydrate | Requires pure intermediate |
| Oxidation with KMnO4 | Chloropentafluoroacetone or related | Potassium permanganate, water | Ambient, pH controlled | Can yield monohydrate directly | Risk of over-oxidation |
Chemical Reactions Analysis
Types of Reactions: Chloropentafluoroacetone monohydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reactions often use nucleophiles like halides or amines under specific conditions.
Major Products Formed:
Oxidation: Produces chloropentafluoroacetone derivatives with higher oxidation states.
Reduction: Results in the formation of reduced chloropentafluoroacetone derivatives.
Substitution: Leads to the formation of various substituted chloropentafluoroacetone compounds.
Scientific Research Applications
Chloropentafluoroacetone monohydrate is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chloropentafluoroacetone monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and influencing their reactivity. It also participates in various biochemical pathways, affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
To contextualize its properties and applications, Chloropentafluoroacetone monohydrate is compared below with three halogenated compounds: sodium chloroacetate, chloropentafluorobenzene, and chlorodifluoromethane.
Table 1: Comparative Properties of this compound and Related Compounds
Structural and Functional Differences
Halogenation Pattern: this compound features a trifluoromethyl group and chlorine on a ketone backbone, enabling nucleophilic substitution reactions. In contrast, sodium chloroacetate is a chlorinated acetate salt with ionic reactivity, while chloropentafluorobenzene is a fully substituted benzene derivative with inert aromatic C-Cl/F bonds . Chlorodifluoromethane (CHClF₂) is a gas-phase refrigerant with minimal chemical reactivity compared to the solid/liquid halogenated organics .
Reactivity and Applications: this compound’s ketone group allows for condensation or Grignard reactions, making it valuable in synthesizing fluorinated intermediates. Sodium chloroacetate’s carboxylate group is utilized in herbicide synthesis (e.g., glyphosate derivatives) . Chloropentafluorobenzene’s electron-deficient aromatic ring is exploited in cross-coupling reactions, whereas chlorodifluoromethane’s volatility limits it to refrigeration and foam-blowing .
Hazard Profiles: Sodium chloroacetate poses acute toxicity risks (skin/eye corrosion), necessitating stringent PPE during handling . This compound’s hazards are primarily related to thermal instability, requiring sub-zero storage . Chlorodifluoromethane, though low in toxicity, contributes to stratospheric ozone depletion, regulated under the Montreal Protocol .
Research vs. Industrial Utility
- This compound is niche in research due to its specialized fluorination capacity, whereas sodium chloroacetate and chlorodifluoromethane have broader industrial roles .
- Chloropentafluorobenzene bridges both domains, serving as a reagent in academic labs and a precursor in agrochemical production .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing chloropentafluoroacetone monohydrate in laboratory settings?
- Methodological Answer : Synthesis should involve controlled fluorination and hydration steps under inert conditions to prevent decomposition. Characterization requires multi-modal analysis:
- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorine and hydroxyl group positions.
- FTIR for identifying carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
- Elemental analysis to verify stoichiometry and purity.
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration degree.
Experimental protocols must align with reproducibility standards, including detailed procedural descriptions and raw data archiving .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodological Answer : Safety protocols include:
- Use of fume hoods and chemical-resistant PPE (e.g., nitrile gloves, face shields) to prevent inhalation or dermal exposure.
- Storage in airtight, corrosion-resistant containers under dry, inert atmospheres.
- Immediate neutralization of spills with calcium carbonate or sodium bicarbonate to mitigate reactivity.
Toxicity data may be limited, so treat the compound as a lachrymator and potential respiratory irritant based on analogous fluorinated ketones .
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- Methodological Answer :
- GC-MS or HPLC-MS for identifying volatile or semi-volatile impurities (e.g., residual fluorination agents).
- Ion chromatography to detect ionic byproducts (e.g., chloride or fluoride ions).
- X-ray diffraction (XRD) for crystalline impurity identification.
Calibration with certified reference materials and blank controls is essential to minimize false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of hydration) for this compound?
- Methodological Answer :
- Conduct reproducibility studies under standardized conditions (temperature, pressure, solvent purity).
- Use high-precision calorimetry to measure hydration enthalpy, comparing results with computational models (e.g., DFT calculations ).
- Analyze discrepancies through systematic error tracing , such as instrument calibration drift or sample hydration state variability.
Publish raw datasets and computational inputs to enable peer validation .
Q. What experimental design strategies optimize the catalytic efficiency of this compound in fluorination reactions?
- Methodological Answer :
- Employ factorial design to test variables (catalyst loading, temperature, solvent polarity) and identify synergistic effects.
- Use response surface methodology (RSM) to model reaction yield vs. parameter interactions.
- Validate results with kinetic isotope effects (KIE) to probe rate-determining steps.
Cross-reference results with CRDC subclass RDF2050108 (process control in chemical engineering) for scalable reactor design .
Q. How can researchers integrate this compound into a theoretical framework for studying fluorine’s electronic effects in ketone chemistry?
- Methodological Answer :
- Map electron-withdrawing effects of fluorine substituents using Hammett σ constants and correlate with reaction kinetics.
- Compare experimental NMR chemical shifts with ab initio molecular orbital calculations (e.g., Gaussian 16) to validate electronic structure models.
- Link findings to broader concepts like hyperconjugation or field effects in fluoroorganic chemistry, citing foundational theories in organofluorine chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
